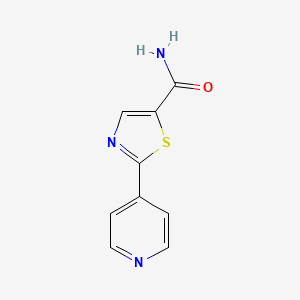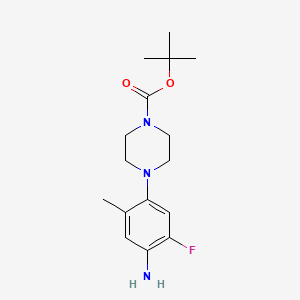![molecular formula C13H18N2O3 B13923561 Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate](/img/structure/B13923561.png)
Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE is a complex organic compound that features a hydroxyimino group, a methylaminoethyl group, and a phenylacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Hydroxyimino Group: This can be achieved by reacting a suitable precursor with hydroxylamine under acidic or basic conditions.
Introduction of the Methylaminoethyl Group: This step might involve the alkylation of an amine with an appropriate alkyl halide.
Formation of the Phenylacetate Moiety: This can be done through esterification reactions involving phenylacetic acid and ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oximes or nitroso derivatives.
Reduction: Reduction reactions might convert the hydroxyimino group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Oximes or nitroso compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible applications in drug development, particularly for its potential biological activities.
Industry: Use in the synthesis of more complex molecules or materials.
Mécanisme D'action
The mechanism of action for compounds like ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE often involves interaction with specific molecular targets such as enzymes or receptors. The hydroxyimino group might participate in hydrogen bonding or act as a nucleophile, while the phenyl ring could engage in π-π interactions with aromatic amino acids in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(DIMETHYLAMINO)ETHYL)PHENYL)ACETATE: Similar structure but with a dimethylamino group.
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(ETHYLAMINO)ETHYL)PHENYL)ACETATE: Similar structure but with an ethylamino group.
Uniqueness
ETHYL2-(HYDROXYIMINO)-2-(2-(2-(METHYLAMINO)ETHYL)PHENYL)ACETATE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
ethyl 2-hydroxyimino-2-[2-[2-(methylamino)ethyl]phenyl]acetate |
InChI |
InChI=1S/C13H18N2O3/c1-3-18-13(16)12(15-17)11-7-5-4-6-10(11)8-9-14-2/h4-7,14,17H,3,8-9H2,1-2H3 |
Clé InChI |
MCSRKCATVHBCCD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NO)C1=CC=CC=C1CCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
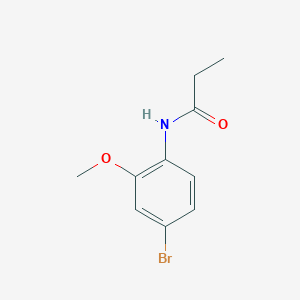

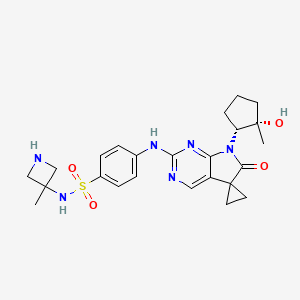
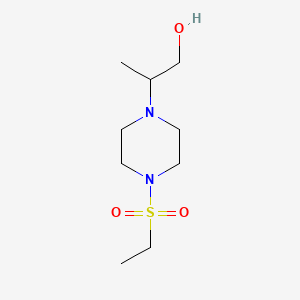
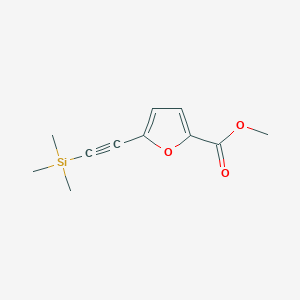
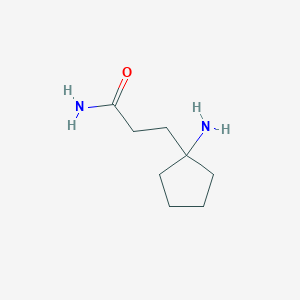
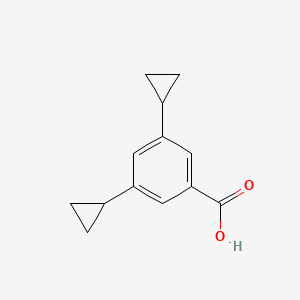
![2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol](/img/structure/B13923532.png)
![1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-](/img/structure/B13923542.png)
![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13923551.png)
![6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13923552.png)
